N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
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Overview
Description
N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further linked to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine typically involves the reaction of 4-chlorophenylhydrazine with an appropriate aldehyde or ketone to form the corresponding hydrazone This intermediate is then subjected to cyclization to form the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Substituted pyrazoles.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can trigger a cascade of biochemical events, leading to the desired effect. The pathways involved may include signal transduction, gene expression modulation, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
- N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
- N-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
Uniqueness
N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-3-1-7(2-4-9)10-8(6-13-15)5-12-14-10/h1-6,15H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQVKWAXAMQQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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